molecular formula C12H11NO2 B5820684 N-(4-methylphenyl)-2-furamide CAS No. 1982-62-3

N-(4-methylphenyl)-2-furamide

Cat. No. B5820684
CAS RN: 1982-62-3
M. Wt: 201.22 g/mol
InChI Key: ZYJTZRHZTQZSNP-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-furamide, also known as 4-MeO-2-FA, is a synthetic compound belonging to the family of phenethylamines. It has been used as a research chemical due to its potential as a stimulant and entactogen. The compound has gained attention in the scientific community due to its unique properties and potential applications in research.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “N-(4-methylphenyl)furan-2-carboxamide”, have been recognized for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Properties

The furan moiety is physiologically active and has the potential to modify protein-based molecules . This makes furan-based compounds, including “N-(4-methylphenyl)furan-2-carboxamide”, potential candidates for new antimicrobial compounds .

Anti-Ulcer Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, including anti-ulcer activity . This suggests that “N-(4-methylphenyl)furan-2-carboxamide” may also have potential applications in the treatment of ulcers .

Anti-Inflammatory and Analgesic Properties

Furan derivatives have been found to have anti-inflammatory and analgesic properties . This suggests that “N-(4-methylphenyl)furan-2-carboxamide” could potentially be used in the treatment of conditions involving inflammation and pain .

Anticancer Activity

A synthesized resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide, has been found to exert a potent suppressive effect on colorectal cancer cells . This suggests that “N-(4-methylphenyl)furan-2-carboxamide” may also have potential anticancer applications .

Antidepressant and Anti-Anxiety Properties

Furan derivatives have been found to have antidepressant and anti-anxiety properties . This suggests that “N-(4-methylphenyl)furan-2-carboxamide” could potentially be used in the treatment of mental health conditions such as depression and anxiety .

properties

IUPAC Name

N-(4-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-4-6-10(7-5-9)13-12(14)11-3-2-8-15-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJTZRHZTQZSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354857
Record name N-(4-methylphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1982-62-3
Record name N-(4-methylphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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